molecular formula C14H11N3O3 B5879970 3-(3-nitrophenyl)-N-3-pyridinylacrylamide CAS No. 25844-43-3

3-(3-nitrophenyl)-N-3-pyridinylacrylamide

Cat. No. B5879970
CAS RN: 25844-43-3
M. Wt: 269.25 g/mol
InChI Key: ORNGUIUNAAUOHB-VOTSOKGWSA-N
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Description

3-(3-nitrophenyl)-N-3-pyridinylacrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as NPPAA and is widely recognized for its unique properties that make it suitable for use in different research projects.

Scientific Research Applications

3-(3-nitrophenyl)-N-3-pyridinylacrylamide has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a ligand in the synthesis of metal complexes for various applications such as catalysis, drug delivery, and imaging. Furthermore, it has been used as a starting material for the synthesis of other compounds with potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-N-3-pyridinylacrylamide is not fully understood. However, it is believed to work by binding to metal ions and forming a complex. The complex then undergoes a chemical reaction that results in a change in fluorescence intensity. This change in fluorescence intensity can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-nitrophenyl)-N-3-pyridinylacrylamide are not well understood. However, it has been shown to have low toxicity levels and is not mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-nitrophenyl)-N-3-pyridinylacrylamide is its unique fluorescence properties, which make it suitable for use as a fluorescent probe. It also has low toxicity levels, which make it safe to use in lab experiments. However, one of the limitations of NPPAA is its limited solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for 3-(3-nitrophenyl)-N-3-pyridinylacrylamide. One of the main areas of research is the development of new metal complexes using NPPAA as a ligand. These complexes can have potential applications in catalysis, drug delivery, and imaging. Another area of research is the use of NPPAA as a fluorescent probe for the detection of other metal ions. Additionally, further research is needed to understand the mechanism of action and biochemical and physiological effects of NPPAA.

Synthesis Methods

The synthesis method of 3-(3-nitrophenyl)-N-3-pyridinylacrylamide involves the reaction of 3-nitrobenzaldehyde and 3-pyridinylacrylic acid in the presence of a catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain pure NPPAA.

properties

IUPAC Name

(E)-3-(3-nitrophenyl)-N-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c18-14(16-12-4-2-8-15-10-12)7-6-11-3-1-5-13(9-11)17(19)20/h1-10H,(H,16,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNGUIUNAAUOHB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355059
Record name ST50908252
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-nitrophenyl)-N-(pyridin-3-yl)prop-2-enamide

CAS RN

25844-43-3
Record name NSC211029
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50908252
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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